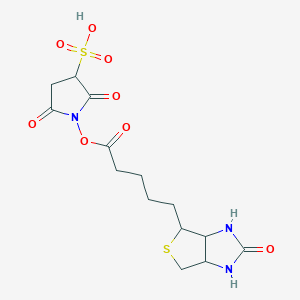![molecular formula C8H9N5O2 B217612 2-[(2-Nitrophenyl)methylideneamino]guanidine CAS No. 102632-31-5](/img/structure/B217612.png)
2-[(2-Nitrophenyl)methylideneamino]guanidine
Übersicht
Beschreibung
Guanidine is a simple molecule with great potential . It plays a crucial role in the metabolism of living organisms and is used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Guanidine derivatives serve as a basis for the creation of modern smart materials .
Synthesis Analysis
Guanidine derivatives can be obtained through various methods. One of the general methods for obtaining guanidine derivatives involves the use of transition metal catalysis . Another method involves the guanylation reaction of amines with carbodiimides .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .Physical and Chemical Properties Analysis
Guanidine is a colorless solid that dissolves in polar solvents. It is a strong base that is used in the production of plastics and explosives . It is found in urine predominantly in patients experiencing renal failure .Wissenschaftliche Forschungsanwendungen
Environmental Science : Nanoporous silica (SBA-15) functionalized with 2-(2-nitrobenzylideneamino) guanidine compound has been used for the separation and preconcentration of lanthanide ions in environmental samples. This application is crucial in environmental monitoring and analysis (Kavosi, Faridbod, & Ganjali, 2015).
Veterinary Medicine : The derivative, i, 3-Bis (p-chlorobenzylideneamino) guanidine, known as khimkoktsid, is used in veterinary science for treating protozoal diseases in animals, which can lead to significant economic losses (Zaionts et al., 1982).
Chemical Synthesis : Enantiopure guanidines are utilized as catalysts in Henry reactions of N, N-dibenzyl α-amino aldehydes with nitromethane, demonstrating their significance in chemical synthesis (Ma, Pan, & Han, 2002).
Medical Research : Guanidine-type compounds, including those containing o-nitrobenzylideneamino, have shown therapeutic potential in cancer and virology. Some of these compounds have reached clinical status, like the potassium channel opener pinacidil and the histamine H2-receptor antagonists (Oliver, Dormehl, Wikberg, & Dambrova, 2004).
Pharmacology : Guanidine derivatives are being explored as potential neuroblastoma imaging agents, due to their high affinity for the neuronal norepinephrine transporter, which is expressed in almost all neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Cancer Research : Novel guanidine derivatives have shown potential as anticancer agents, with remarkable activity against various human tumor cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2007).
Toxicology : Research on guanidine nitrate, an intermediate in the synthesis of nitroguanidine used in military propellants, has provided insights into its acute oral toxicity in mice (Mullen, Morgan, Lewis, Wheeler, & Korte, 1988).
Therapeutic Applications : Guanidine compounds are important in the treatment of a wide spectrum of diseases due to their diverse pharmacological properties and are used in developing drugs for the central nervous system, anti-inflammatory agents, and anti-diabetic and chemotherapeutic agents (Sa̧czewski & Balewski, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of ongoing research . The discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis, and ecological functions are among the topics being explored .
Eigenschaften
IUPAC Name |
2-[(E)-(2-nitrophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879432 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102632-31-5 | |
| Record name | Guanidine, (o-nitrobenzylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102632315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









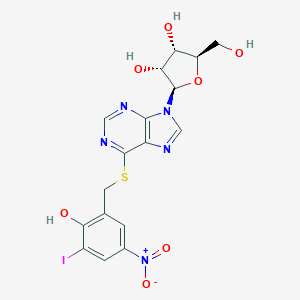
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
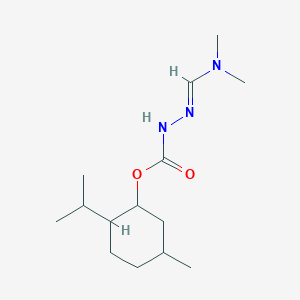
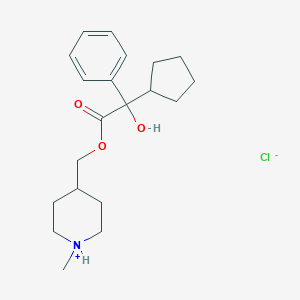
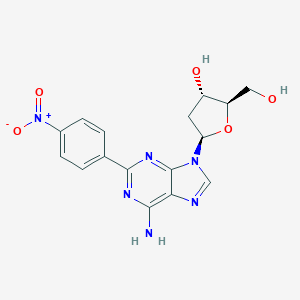
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)
